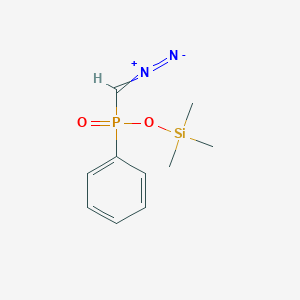

Trimethylsilyl (diazomethyl)phenylphosphinate

Beschreibung

Trimethylsilyl (diazomethyl)phenylphosphinate is an organosilicon compound with the formula (CH₃)₃SiCHN₂. It is classified as a diazo compound and is known for its use as a methylating agent in organic chemistry. This compound is particularly valued for its non-explosive nature compared to its analog, diazomethane .

Eigenschaften

CAS-Nummer |

89815-52-1 |

|---|---|

Molekularformel |

C10H15N2O2PSi |

Molekulargewicht |

254.30 g/mol |

IUPAC-Name |

[diazomethyl(phenyl)phosphoryl]oxy-trimethylsilane |

InChI |

InChI=1S/C10H15N2O2PSi/c1-16(2,3)14-15(13,9-12-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChI-Schlüssel |

FIGJHYBFWUEHNZ-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)OP(=O)(C=[N+]=[N-])C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trimethylsilyl (diazomethyl)phenylphosphinate can be synthesized by treating (trimethylsilyl)methylmagnesium chloride with diphenyl phosphorazidate . This reaction typically involves the use of an inert atmosphere and low temperatures to ensure the stability of the diazo compound.

Industrial Production Methods

While specific industrial production methods for Trimethylsilyl (diazomethyl)phenylphosphinate are not well-documented, the synthesis generally follows the same principles as laboratory preparation, with a focus on scalability and safety. The use of automated systems and controlled environments is crucial to minimize risks associated with handling diazo compounds.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethylsilyl (diazomethyl)phenylphosphinate undergoes various chemical reactions, including:

Methylation: It converts carboxylic acids to their methyl esters.

Substitution: It reacts with alcohols to form methyl ethers.

Deprotonation: It is deprotonated by butyllithium to form lithio compounds.

Common Reagents and Conditions

Methylation: Typically involves methanol and results in the formation of methyl esters and methoxytrimethylsilane as byproducts.

Substitution: Reactions with alcohols are conducted under mild conditions to form methyl ethers.

Deprotonation: Utilizes butyllithium in an inert atmosphere to form lithio derivatives.

Major Products Formed

Methyl Esters: From the methylation of carboxylic acids.

Methyl Ethers: From the substitution reactions with alcohols.

Lithio Compounds: From the deprotonation reactions.

Wissenschaftliche Forschungsanwendungen

Trimethylsilyl (diazomethyl)phenylphosphinate has a wide range of applications in scientific research:

Chemistry: Used as a methylating agent and in the synthesis of various organic compounds.

Biology: Employed in the derivatization of biological molecules for analysis.

Medicine: Investigated for its potential in drug synthesis and modification.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The primary mechanism of action for Trimethylsilyl (diazomethyl)phenylphosphinate involves its role as a methylating agent. It transfers a methyl group to substrates, such as carboxylic acids and alcohols, through nucleophilic substitution reactions . The molecular targets include carboxyl and hydroxyl groups, and the pathways involve the formation of methyl esters and ethers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trimethylsilyldiazomethane: Another diazo compound used as a methylating agent.

Dimethyl(diazomethyl)phosphonate: Known for its use in the homologation of carbonyl compounds.

Uniqueness

Trimethylsilyl (diazomethyl)phenylphosphinate is unique due to its non-explosive nature, making it safer to handle compared to other diazo compounds like diazomethane . Its versatility in various chemical reactions and applications in different fields further distinguishes it from similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.